molecular formula C8H7ClN2O2 B1426187 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride CAS No. 913181-73-4

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

Cat. No. B1426187
M. Wt: 198.6 g/mol
InChI Key: XJSYPYNMJNYOLJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It has a molecular weight of 162.15 g/mol . It is a solid substance .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one study reported a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis and SAR studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) inhibitors .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid can be represented by the SMILES string OC(=O)c1cc2cccnc2[nH]1 . The InChI representation is InChI=1S/C8H6N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid are not detailed in the search results, it’s worth noting that this compound and its derivatives have been used in the synthesis of potent inhibitors for various biological targets .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 446.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 74.3±3.0 kJ/mol and a flash point of 224.0±23.2 °C .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrrolo[2,3-b]pyridine compounds have been explored in various synthetic routes and chemical reactions, contributing significantly to organic chemistry. A novel synthetic route for 1H-pyrrolo[2,3-b]pyridines was developed from 1-substituted 2-aminopyrroles, demonstrating the compound's versatility in synthesis (Brodrick & Wibberley, 1975). Additionally, pyrrolopyridine analogs of nalidixic acid, including 1H-pyrrolo[2,3-b]pyridines, have been synthesized, showing potential antibacterial activity in vitro (Toja et al., 1986).

Pharmaceutical Intermediates

The compound has been utilized in the synthesis of key pharmaceutical intermediates. For instance, a practical synthesis of a pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was described, showcasing its importance in pharmaceutical manufacturing (Wang et al., 2006).

Agrochemical and Material Science Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise in agrochemicals and functional materials. The introduction of amino groups onto the 6-position of 7-azaindole formed multidentate agents, which demonstrated high fungicidal activity, indicating potential applications in agriculture (Minakata et al., 1992).

Biological Studies

In biological studies, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as selective and potent Phosphodiesterase 4B (PDE4B) inhibitors. One derivative exhibited significant inhibition of TNF-α release from macrophages, suggesting potential therapeutic applications in CNS diseases (Vadukoot et al., 2020).

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4H,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSYPYNMJNYOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726524
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

CAS RN

913181-73-4
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
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1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

Citations

For This Compound
1
Citations
L Gorecki, D Muthna, S Merdita, M Andrs… - European Journal of …, 2022 - Elsevier
Chemoresistance of cancer cells is a hallmark of treatment failure and the poor patient prognosis. The mechanism of resistance is often connected to the overexpression of specific …
Number of citations: 2 www.sciencedirect.com

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